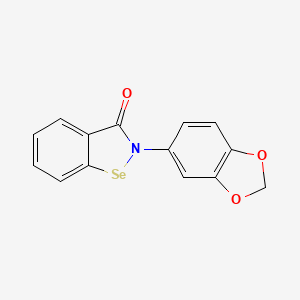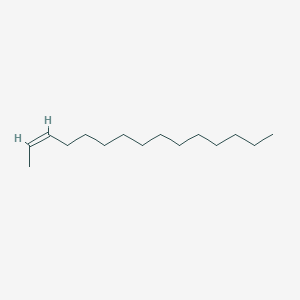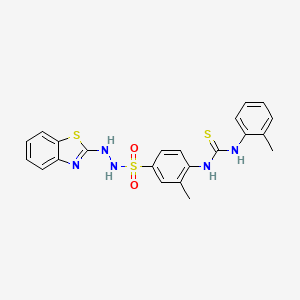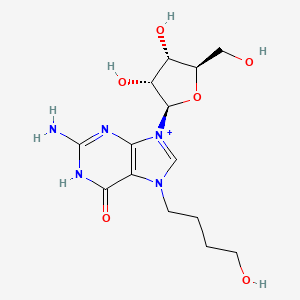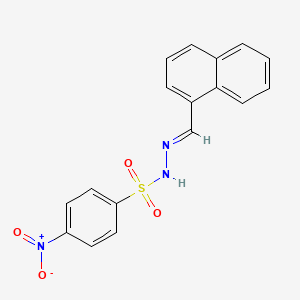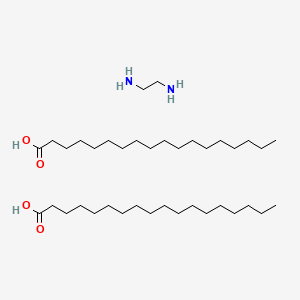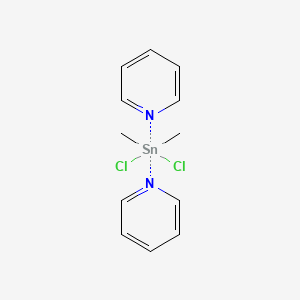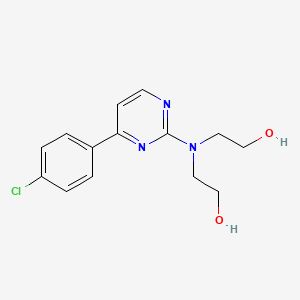
2,2'-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビスエタノールは、4-クロロフェニル基と2つのエタノール基で置換されたピリミジン環を特徴とする化学化合物です。
2. 製法
合成経路と反応条件
2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビスエタノールの合成は、通常、4-クロロフェニル-2-ピリミジニルアミンとエチレンオキシドを制御された条件下で反応させることから始まります。反応は通常、水酸化ナトリウムなどの塩基の存在下で行われ、エチレンオキシドに対するアミンの求核攻撃を促進し、ビスエタノール誘導体の形成につながります。
工業的生産方法
工業的環境では、2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビスエタノールの生産は、連続フロー反応器を使用してスケールアップできます。これらの反応器では、温度、圧力、反応物濃度などの反応条件を正確に制御できるため、最終生成物の高収率と高純度が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol typically involves the reaction of 4-chlorophenyl-2-pyrimidinylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack of the amine on the ethylene oxide, leading to the formation of the bisethanol derivative.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
反応の種類
2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビスエタノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: エタノール基は酸化されてアルデヒドまたはカルボン酸誘導体を形成する可能性があります。
還元: ピリミジン環は特定の条件下で還元されてジヒドロピリミジン誘導体を形成する可能性があります。
置換: フェニル環の塩素原子は、アミンやチオールなどの他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 求核置換反応では、アジ化ナトリウム (NaN3) やチオ尿素 (NH2CSNH2) などの試薬がしばしば使用されます。
主な生成物
酸化: 2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビスアセトアルデヒドまたは2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビス酢酸の形成。
還元: ジヒドロピリミジン誘導体の形成。
置換: 使用される求核剤に応じて、さまざまな置換フェニル誘導体の形成。
4. 科学研究への応用
2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビスエタノールは、科学研究にいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 特に特定のがんや炎症性疾患の治療における潜在的な治療効果について探求されています。
産業: 特殊化学品の製造や農薬の合成における中間体として使用されています。
科学的研究の応用
2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビスエタノールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節することができます。たとえば、細胞シグナル伝達経路に関与する特定のキナーゼの活性を阻害することにより、細胞応答の変化につながる可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
- 2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビスアセトアルデヒド
- 2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビス酢酸
- ジヒドロピリミジン誘導体
独自性
2,2'-((4-(4-クロロフェニル)-2-ピリミジニル)イミノ)ビスエタノールは、特定の置換パターンと2つのエタノール基の存在によって独自です。この構造配置は、さまざまな用途に役立つ独特の化学的および生物学的特性を付与します。
特性
CAS番号 |
93182-23-1 |
|---|---|
分子式 |
C14H16ClN3O2 |
分子量 |
293.75 g/mol |
IUPAC名 |
2-[[4-(4-chlorophenyl)pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H16ClN3O2/c15-12-3-1-11(2-4-12)13-5-6-16-14(17-13)18(7-9-19)8-10-20/h1-6,19-20H,7-10H2 |
InChIキー |
YSKAIGNAAYZAOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N(CCO)CCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



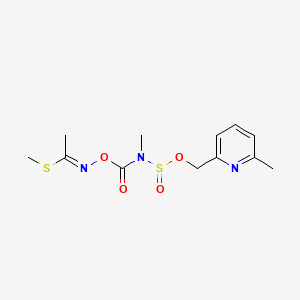

![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
